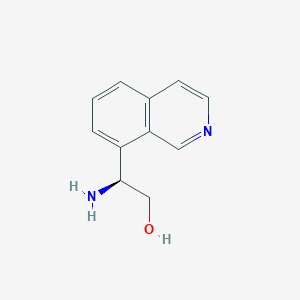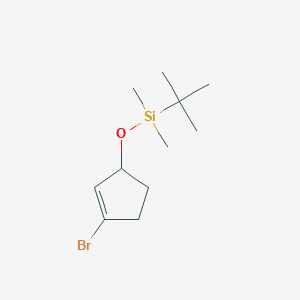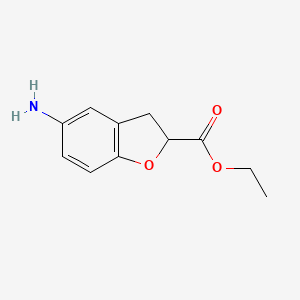![molecular formula C13H9N3O2 B13042669 6-(1H-Pyrrolo[2,3-C]pyridin-1-YL)nicotinic acid](/img/structure/B13042669.png)
6-(1H-Pyrrolo[2,3-C]pyridin-1-YL)nicotinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Starting Materials: The synthesized pyrrolo[2,3-c]pyridine core and nicotinic acid or its derivatives.
Reaction Conditions: Coupling reactions, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Example Reaction: The pyrrolo[2,3-c]pyridine core is coupled with nicotinic acid in the presence of a coupling reagent to form the final compound.
Industrial Production Methods
Industrial production of 6-(1H-Pyrrolo[2,3-C]pyridin-1-YL)nicotinic acid would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and high yield. This might include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1H-Pyrrolo[2,3-C]pyridin-1-YL)nicotinic acid typically involves multi-step organic reactions
-
Formation of Pyrrolo[2,3-C]pyridine Core
Starting Materials: Pyridine derivatives and suitable amines.
Reaction Conditions: Cyclization reactions often under acidic or basic conditions, sometimes using catalysts like palladium or copper.
Example Reaction: A pyridine derivative reacts with an amine in the presence of a cyclization agent to form the pyrrolo[2,3-c]pyridine core.
Analyse Des Réactions Chimiques
Types of Reactions
-
Oxidation
Reagents: Common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Conditions: Typically carried out in acidic or basic media.
Products: Oxidized derivatives of the compound, potentially altering the pyrrolo[2,3-c]pyridine or nicotinic acid moieties.
-
Reduction
Reagents: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Conditions: Often performed in anhydrous solvents under inert atmosphere.
Products: Reduced forms of the compound, possibly affecting the pyridine ring or carboxylic acid group.
-
Substitution
Reagents: Halogenating agents, nucleophiles, or electrophiles.
Conditions: Varies depending on the type of substitution (e.g., nucleophilic or electrophilic).
Products: Substituted derivatives with functional groups replacing hydrogen atoms on the pyrrolo[2,3-c]pyridine or nicotinic acid rings.
Applications De Recherche Scientifique
6-(1H-Pyrrolo[2,3-C]pyridin-1-YL)nicotinic acid has diverse applications in scientific research:
-
Chemistry
- Used as a building block in the synthesis of more complex molecules.
- Acts as a ligand in coordination chemistry.
-
Biology
- Investigated for its potential as an enzyme inhibitor.
- Studied for its interactions with biological macromolecules.
-
Medicine
- Explored for its potential therapeutic effects, particularly in cancer research.
- Functions as a lead compound in drug discovery programs targeting specific pathways.
-
Industry
- Utilized in the development of new materials with specific properties.
- Applied in the synthesis of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 6-(1H-Pyrrolo[2,3-C]pyridin-1-YL)nicotinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In cancer research, it may target signaling pathways involved in cell proliferation and survival, leading to apoptosis or cell cycle arrest.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-(1H-Pyrazol-1-yl)nicotinic acid
- 6-(1H-Imidazo[1,2-a]pyridin-1-yl)nicotinic acid
- 6-(1H-Benzimidazol-1-yl)nicotinic acid
Uniqueness
6-(1H-Pyrrolo[2,3-C]pyridin-1-YL)nicotinic acid is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Compared to similar compounds, it may exhibit different binding affinities, selectivity for molecular targets, and pharmacokinetic properties, making it a valuable compound for specific research and therapeutic applications.
Propriétés
Formule moléculaire |
C13H9N3O2 |
|---|---|
Poids moléculaire |
239.23 g/mol |
Nom IUPAC |
6-pyrrolo[2,3-c]pyridin-1-ylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C13H9N3O2/c17-13(18)10-1-2-12(15-7-10)16-6-4-9-3-5-14-8-11(9)16/h1-8H,(H,17,18) |
Clé InChI |
AWEVJGOMHNBERP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC=C1C(=O)O)N2C=CC3=C2C=NC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(1-(Cyclopropylmethyl)-3-iodo-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-C]pyridin-5-YL)ethan-1-one](/img/structure/B13042591.png)
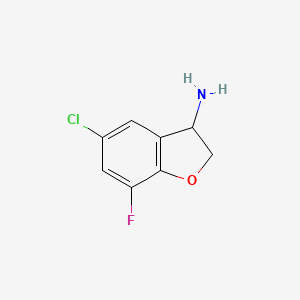
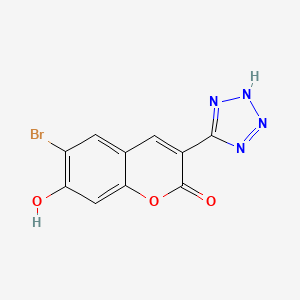
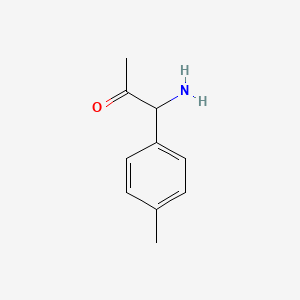
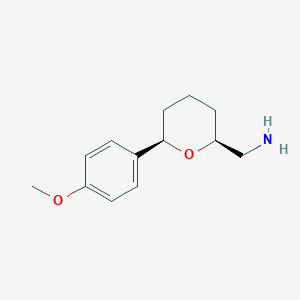
![4-(2'-Chloro-5'-((4-methoxybenzyl)oxy)-4'-nitro-[1,1'-biphenyl]-4-YL)morpholine](/img/structure/B13042626.png)
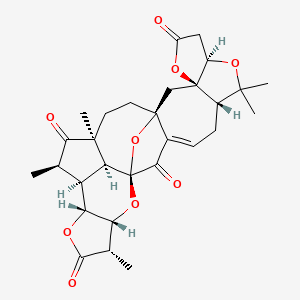
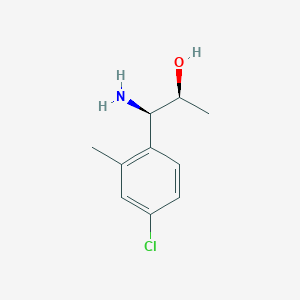
![3-Iodo-7-methoxy-2-methylimidazo[1,2-a]pyridine](/img/structure/B13042640.png)
![3-(2-(Pyridin-4-YL)ethyl)-2-oxa-8-azaspiro[4.5]decane 2hcl](/img/structure/B13042653.png)

